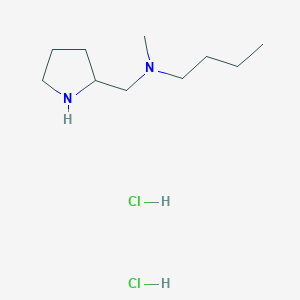

N-Methyl-N-(pyrrolidin-2-ylmethyl)butan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

N-methyl-N-(pyrrolidin-2-ylmethyl)butan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2.2ClH/c1-3-4-8-12(2)9-10-6-5-7-11-10;;/h10-11H,3-9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIMYABEGFIURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CC1CCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-Methylpyrrolidine Intermediate

A critical intermediate in the synthesis of N-Methyl-N-(pyrrolidin-2-ylmethyl)butan-1-amine is N-methylpyrrolidine , which can be prepared efficiently by the following method:

- Reactants: 1,4-dichlorobutane and methylamine aqueous solution (30-50 wt%)

- Catalyst: Potassium iodide to facilitate halogen exchange and nucleophilic substitution

- Solvent: High boiling ether solvents such as diglyme and/or anisole, which form hydrogen bonds with methylamine, improving its solubility and maintaining high concentration at elevated temperatures

- Reaction Conditions:

- Temperature: 100-120 °C

- Pressure: Atmospheric (normal pressure)

- Time: 3-8 hours

- Process:

- The reactants are mixed in the ether solvent under potassium iodide catalysis, leading to nucleophilic substitution and formation of N-methylpyrrolidine along with methylamine hydrochloride.

- After reaction completion, alkali (e.g., sodium hydroxide) is added to adjust pH to 12-13.

- Distillation separates methylamine-water azeotrope, N-methylpyrrolidine, water, and ether solvent fractions.

- Yields and Purity: Preparation yield exceeds 88%, with product purity above 99%.

This method avoids high-pressure hydrogenation, reduces equipment costs, and simplifies production management, making it industrially attractive.

| Parameter | Details |

|---|---|

| Reactants | 1,4-dichlorobutane, methylamine |

| Catalyst | Potassium iodide |

| Solvent | Diglyme and/or anisole |

| Temperature | 100-120 °C |

| Pressure | Atmospheric |

| Reaction Time | 3-8 hours |

| Yield | >88% |

| Purity | >99% |

Construction of the Pyrrolidin-2-ylmethyl Moiety

The pyrrolidin-2-ylmethyl group is typically introduced via nucleophilic substitution or reductive amination involving pyrrolidine derivatives. Literature reports synthesis routes involving:

- Reaction of pyrrolidine with appropriate alkyl halides or aldehydes to form pyrrolidin-2-ylmethyl intermediates.

- Use of Schiff base intermediates or iminium salts for controlled functionalization.

- For example, pyrrolidine reacts with 1,4-diisocyanatobutane or 5-methylene hydantoins to yield substituted pyrrolidinyl derivatives, which can be further modified.

Coupling with Butan-1-amine Backbone and Methylation

The coupling of the pyrrolidin-2-ylmethyl intermediate with the butan-1-amine backbone, followed by N-methylation, can be achieved by:

- Alkylation of the amine nitrogen with methylating agents under controlled conditions.

- Reductive amination using formaldehyde or methylamine derivatives in acidic media, followed by neutralization.

- The methylation step can be performed in formic acid medium with formaldehyde, followed by hydrochloric acid addition to form the dihydrochloride salt, and subsequent purification by distillation and neutralization.

Formation of the Dihydrochloride Salt

The final compound is isolated as the dihydrochloride salt to enhance stability and solubility:

- The free base is treated with hydrochloric acid in stoichiometric amounts to form the dihydrochloride salt.

- This salt formation step is crucial for pharmaceutical-grade purity and handling.

- The salt is typically purified by recrystallization from suitable solvents.

Summary Table of Preparation Steps

Research Findings and Notes

- The use of high boiling ether solvents that form hydrogen bonds with methylamine is a significant improvement, enhancing methylamine solubility and reaction efficiency at elevated temperatures without high pressure.

- Potassium iodide catalysis reduces activation energy for nucleophilic substitution, increasing reaction rate and yield.

- The process is scalable industrially due to mild reaction conditions and cost-effective raw materials.

- Purification by distillation and pH adjustment ensures high purity of N-methylpyrrolidine, a key intermediate.

- Subsequent functionalization steps involving pyrrolidine derivatives are well-documented in the literature with good yields and manageable reaction conditions.

- The final dihydrochloride salt form ensures compound stability and suitability for pharmaceutical applications.

This detailed analysis synthesizes data from patent literature and peer-reviewed research, providing a comprehensive and authoritative overview of the preparation methods for N-Methyl-N-(pyrrolidin-2-ylmethyl)butan-1-amine dihydrochloride. The described processes emphasize industrial feasibility, high yields, and product purity essential for advanced chemical and pharmaceutical manufacturing.

Scientific Research Applications

Chemical Properties and Structure

N-Methyl-N-(pyrrolidin-2-ylmethyl)butan-1-amine dihydrochloride is characterized by the following structural features:

- Molecular Formula : C10H22N2·2Cl

- Molecular Weight : Approximately 249.22 g/mol

- Functional Groups : Contains a pyrrolidine ring, a butyl chain, and a methyl group attached to the nitrogen atom.

The dihydrochloride form enhances its solubility and stability, making it suitable for various biological studies.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its ability to interact with neurotransmitter systems suggests possible applications in neuropharmacology.

Research Findings :

- Neuroprotective Properties : Studies have indicated that the compound may protect neurons from damage in models of neurodegenerative diseases.

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuroprotection | Reduced neuronal death in vitro models exposed to neurotoxic agents. |

| Study 2 | Neurotransmitter Modulation | Altered levels of key neurotransmitters in animal models. |

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent for synthesizing more complex molecules. Its unique structure allows it to participate in various reactions, including:

- Oxidation : Formation of N-oxides.

- Reduction : Conversion to amine derivatives.

- Substitution Reactions : Replacement of functional groups.

Common Reagents Used :

- Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

- Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Biological Studies

The compound's interaction with biological systems is under investigation for its potential effects on various receptors and enzymes. Its unique structure allows for specific binding interactions that can lead to physiological changes.

Biological Activity Insights :

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against pathogens like Staphylococcus aureus.

| Study | Focus | Findings |

|---|---|---|

| Study 3 | Antimicrobial Effects | Significant inhibition of bacterial growth in culture assays. |

Industrial Applications

In the chemical industry, this compound is utilized as an intermediate in the production of specialty chemicals. Its stability and reactivity make it valuable for developing new materials and processes.

Case Studies

Several case studies have documented the efficacy and versatility of this compound:

| Case Study | Application Area | Description |

|---|---|---|

| Case 1 | Neuropharmacology | Investigated for its role in modulating neurotransmitter release in animal models. |

| Case 2 | Organic Synthesis | Utilized as a building block for synthesizing complex organic molecules with potential therapeutic effects. |

| Case 3 | Antimicrobial Research | Explored for its ability to inhibit bacterial growth, suggesting applications in antimicrobial therapy. |

Mechanism of Action

The mechanism of action of N-Methyl-N-(pyrrolidin-2-ylmethyl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Structural Analog 1: N-Methyl-N-(3-piperidinylmethyl)-1-butanamine Dihydrochloride

Key Differences :

- Core Heterocycle : Replaces pyrrolidine with piperidine (6-membered ring), reducing ring strain and altering lipophilicity.

- Molecular Weight : Lower molecular weight (220.79 vs. 243.22 g/mol) due to fewer chloride ions and a different substitution pattern.

- Safety Profile : Classified as an irritant, whereas hazard data for the pyrrolidine analog is unspecified .

Structural Analog 2: N-Methyl-N-[4-(piperidin-1-ylmethyl)benzyl]amine Dihydrochloride

Key Differences :

- Aromatic Substituent : Incorporates a benzyl group linked to piperidine, introducing aromaticity and rigidity.

- Physical Properties : Higher molecular weight (291.25 g/mol) and significantly elevated melting point compared to the target compound.

- Applications : Likely used in medicinal chemistry for binding to aromatic receptors, contrasting with the aliphatic-focused target compound .

Data Table: Comparative Analysis

Research Findings and Implications

Piperidine’s larger ring may improve metabolic stability but reduce binding affinity in certain targets due to decreased electron density .

Aromatic vs. Aliphatic Chains: The benzyl-piperidine analog’s aromatic group likely increases π-π stacking interactions in drug-receptor binding, making it suitable for central nervous system targets, whereas the target compound’s aliphatic chain may favor solubility in non-polar environments .

Safety and Handling :

- The irritant classification of the piperidine analog suggests stricter handling protocols compared to the pyrrolidine derivative, though further toxicological data is needed for conclusive comparisons .

Biological Activity

N-Methyl-N-(pyrrolidin-2-ylmethyl)butan-1-amine dihydrochloride is a synthetic compound belonging to the class of amines. Its unique structural features, including a pyrrolidine ring and a butanamine backbone, make it a subject of interest in medicinal chemistry, particularly in the context of neurological disorders and receptor interactions. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by:

- Molecular Formula : C₉H₁₈Cl₂N₂

- Molecular Weight : Approximately 221.16 g/mol

- Functional Groups : Contains both amine and pyrrolidine moieties.

This compound interacts with various neurotransmitter systems, primarily through modulation of receptor activities. The presence of both the amine and pyrrolidine groups allows for multiple interactions with biological targets, potentially influencing neurotransmitter release and signaling pathways.

Key Mechanisms:

- Receptor Binding : The compound may bind to specific neurotransmitter receptors, altering their activity.

- Neurotransmitter Modulation : It can influence the release and uptake of neurotransmitters, affecting synaptic transmission.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

| Activity Type | Description |

|---|---|

| Neurological Effects | Potential applications in treating neurological disorders by modulating neurotransmitter systems. |

| Antimicrobial Activity | Investigated for antibacterial properties against Gram-positive and Gram-negative bacteria. |

| Anti-inflammatory Effects | Similar compounds have shown efficacy in reducing inflammation in vivo, indicating potential therapeutic uses. |

Neuropharmacological Studies

A study highlighted the potential of compounds with similar structures to interact with dopamine receptors, suggesting that this compound may also exhibit dopaminergic activity, which could be beneficial in treating conditions like Parkinson's disease .

Antimicrobial Research

In vitro studies have demonstrated that derivatives of pyrrolidine-based compounds exhibit significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating that this compound may also possess similar properties .

Anti-inflammatory Mechanisms

Research has shown that related compounds can reduce inflammatory cytokine production in various cell types, suggesting that this compound may have utility in managing inflammatory diseases .

Q & A

Q. What synthetic routes are recommended for N-Methyl-N-(pyrrolidin-2-ylmethyl)butan-1-amine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination or alkylation of pyrrolidine derivatives. For example:

- Reductive Amination : React pyrrolidin-2-ylmethanamine with butan-1-amine derivatives in the presence of a reducing agent (e.g., NaBH4 or Pd/C under H2). Optimize solvent choice (e.g., methanol or DMF) and temperature (40–80°C) to enhance yield .

- Alkylation : Use methyl iodide or dimethyl sulfate as alkylating agents in basic conditions (e.g., K2CO3 in acetonitrile). Monitor pH to avoid over-alkylation .

Reaction optimization should employ Design of Experiments (DoE) to test variables like stoichiometry, solvent polarity, and catalyst loading .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC-UV : Use a C18 column with a mobile phase of acetonitrile:buffer (pH 3.0) for rapid quantification (retention time ~3–9 min) .

- NMR Spectroscopy : Confirm structure via 1H/13C NMR, focusing on pyrrolidine ring protons (δ 2.5–3.5 ppm) and methyl groups (δ 1.2–1.5 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+ at m/z ~235) .

- X-ray Crystallography : For absolute configuration determination, use SHELX-97 for refinement, though this is more common for macromolecules .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields or purity data?

- Methodological Answer :

- Controlled Replication : Standardize reagents (e.g., anhydrous solvents, >97% purity reactants as in ) and replicate conditions from conflicting studies.

- Advanced Chromatography : Employ UPLC-MS to detect trace impurities (e.g., unreacted amines or byproducts) that may affect yield calculations .

- Statistical Analysis : Apply multivariate analysis (e.g., ANOVA) to identify critical factors (e.g., reaction time, solvent) causing variability .

Q. What strategies are recommended for assessing the compound’s stability under varying storage or experimental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks. Monitor degradation via HPLC to identify breakdown products (e.g., hydrolyzed amines) .

- pH Stability Profiling : Test solubility and stability in buffers (pH 1–10) to simulate biological or formulation conditions. Use NMR to detect structural changes .

- Long-Term Stability : Store samples at –20°C in desiccated, amber vials. Conduct periodic assays (e.g., every 3 months) to establish shelf-life .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., 3H or 14C derivatives) to study affinity for targets like adrenergic or opioid receptors, referencing techniques in .

- Molecular Dynamics Simulations : Model interactions with pyrrolidine-binding proteins (e.g., GPCRs) using software like GROMACS. Validate with mutagenesis studies .

- Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to identify oxidation or demethylation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.